molecular formula C7H3ClFNO5S B13632726 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride

4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride

Katalognummer: B13632726
Molekulargewicht: 267.62 g/mol
InChI-Schlüssel: RTWXBASLGDSDLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride is a versatile chemical compound used in various scientific research applications. Its unique properties make it suitable for the synthesis of pharmaceuticals, agrochemicals, and dyes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride typically involves the nitration of 4-fluoronitrobenzene. This process can be carried out using the Halex process, where 4-nitrochlorobenzene reacts with potassium fluoride to produce 4-fluoronitrobenzene . The reaction conditions include the use of a nitrating agent, such as mixed acid, and careful control of temperature and reaction time to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous-flow synthesis strategies. These methods enhance mass and heat transfer rates, leading to better control over impurities and higher process efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The sulfonyl chloride group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents for oxidation, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific catalysts .

Major Products Formed

The major products formed from these reactions include 4-fluoroaniline, which is a precursor to various pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the development of biochemical assays and probes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of dyes and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride involves its interaction with specific molecular targets. The compound’s sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is crucial for its use in various chemical synthesis processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride include:

  • 4-Fluoronitrobenzene
  • 4-Fluoroaniline
  • 4-Nitrophenyl fluoride

Uniqueness

What sets this compound apart from these similar compounds is its combination of functional groups, which provides a unique reactivity profile. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical transformations.

Eigenschaften

Molekularformel

C7H3ClFNO5S

Molekulargewicht

267.62 g/mol

IUPAC-Name

4-fluoro-5-formyl-2-nitrobenzenesulfonyl chloride

InChI

InChI=1S/C7H3ClFNO5S/c8-16(14,15)7-1-4(3-11)5(9)2-6(7)10(12)13/h1-3H

InChI-Schlüssel

RTWXBASLGDSDLY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)[N+](=O)[O-])F)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.